molecular formula C15H11Cl2NO3S B11962028 N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide

N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide

Katalognummer: B11962028
Molekulargewicht: 356.2 g/mol
InChI-Schlüssel: SCIBCIOLZZBEIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide is a chemical compound with the molecular formula C15H10Cl3NO3S and a molecular weight of 390.675 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group and a dichlorovinyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide typically involves the reaction of 2,2-dichloro-1-(phenylsulfonyl)ethene with benzamide under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorovinyl group may also play a role in the compound’s reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C15H11Cl2NO3S

Molekulargewicht

356.2 g/mol

IUPAC-Name

N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]benzamide

InChI

InChI=1S/C15H11Cl2NO3S/c16-13(17)15(18-14(19)11-7-3-1-4-8-11)22(20,21)12-9-5-2-6-10-12/h1-10H,(H,18,19)

InChI-Schlüssel

SCIBCIOLZZBEIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.